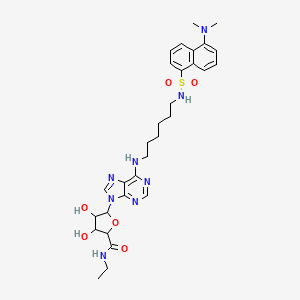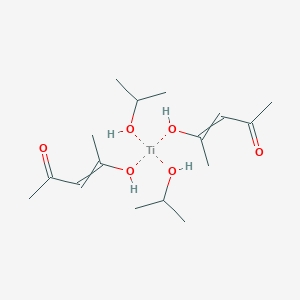
Titaniumdiisopropoxidebis(acetylacetonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titaniumdiisopropoxidebis(acetylacetonate) is a chemical compound with the molecular formula C16H28O6Ti. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO2) and other titanium-based materials. This compound is known for its role in various industrial and scientific applications, particularly in the fields of materials science and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titaniumdiisopropoxidebis(acetylacetonate) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with acetylacetone (2,4-pentanedione) and isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+2C5H8O2+2C3H7OH→Ti(C5H7O2)2(OC3H7)2+4HCl
The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of titaniumdiisopropoxidebis(acetylacetonate) involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Titaniumdiisopropoxidebis(acetylacetonate) undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form titanium dioxide and acetylacetone.
Thermal Decomposition: Upon heating, it decomposes to form titanium dioxide and volatile organic compounds.
Ligand Exchange: It can undergo ligand exchange reactions with other chelating agents or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air can initiate hydrolysis.
Thermal Decomposition: Heating the compound in an inert atmosphere or under vacuum.
Ligand Exchange: Reactions with other chelating agents like ethylene glycol or other alcohols.
Major Products Formed
Titanium Dioxide (TiO2): A major product formed from hydrolysis and thermal decomposition.
Acetylacetone: Released during hydrolysis and ligand exchange reactions.
Applications De Recherche Scientifique
Titaniumdiisopropoxidebis(acetylacetonate) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are employed in photocatalysis, solar cells, and as pigments.
Thin Films: Utilized in the deposition of titanium dioxide thin films for electronic and optical applications.
Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in biocompatible coatings.
Mécanisme D'action
The mechanism by which titaniumdiisopropoxidebis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide upon hydrolysis or thermal decomposition. Titanium dioxide is known for its photocatalytic properties, which involve the generation of reactive oxygen species (ROS) under UV light. These ROS can degrade organic pollutants, making titanium dioxide an effective photocatalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetraisopropoxide (Ti(OiPr)4): Another titanium alkoxide used as a precursor for titanium dioxide synthesis.
Titanium(IV) Acetylacetonate: Similar in structure but lacks the isopropoxide groups.
Tetrabutyl Titanate (Ti(OBu)4): Used in similar applications but has different solubility and reactivity properties.
Uniqueness
Titaniumdiisopropoxidebis(acetylacetonate) is unique due to its dual functionality, combining both acetylacetonate and isopropoxide ligands. This dual functionality allows for greater versatility in its applications, particularly in the controlled synthesis of titanium dioxide with specific properties .
Propriétés
Formule moléculaire |
C16H32O6Ti |
|---|---|
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3; |
Clé InChI |
OLRBYEHWZZSYQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


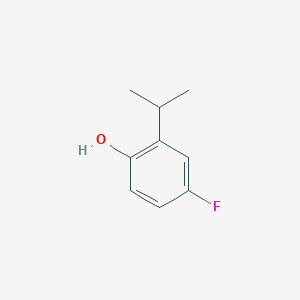
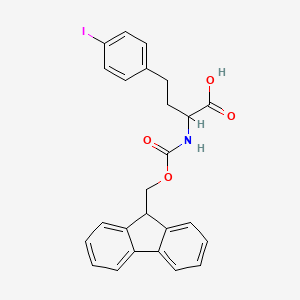

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
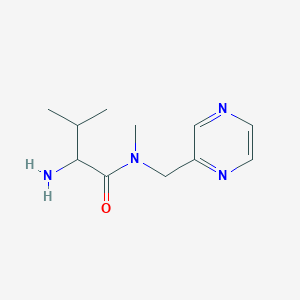
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
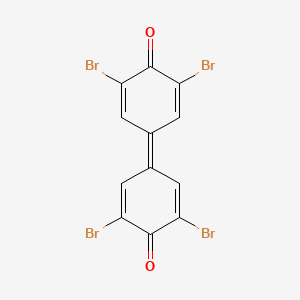
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
